Thromboxane B2-d4

Catalog No.
S1526082
CAS No.
M.F
C20H34O6
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thromboxane B2-d4

Product Name

Thromboxane B2-d4

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid

Molecular Formula

C20H34O6

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2

InChI Key

XNRNNGPBEPRNAR-LCGOHBJFSA-N

SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O

Synonyms

8-(1-Hydroxy-3-oxopropyl)-9,12-dihydroxy-5,10-heptadecadienoic Acid Hemiacetal-d4; (5Z,9α,13E,15S)9,11,15-Trihydroxythromboxa-5,13-dien-1-oic Acid-d4; TXB2-d4; (5Z)-7-[(2R,3S,4S)-Tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octenyl]-2H-pyran-3-yl]

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O

Application in Diabetes Research

Specific Scientific Field: This application falls under the field of Medical Research, specifically Diabetes Research.

Summary of the Application: Thromboxane A2 (TXA2), released by activated platelets, plays a significant role in atherothrombosis. Urinary 11-dehydro-TXB2 (U-TXM), a stable metabolite reflecting the whole-body TXA2 biosynthesis, is reduced by about 70% by daily low-dose aspirin. This study assessed whether U-TXM is associated with the risk of future serious vascular events or revascularizations (SVE-R), major bleeding, or cancer in patients with diabetes .

Methods of Application: The U-TXM was measured pre-randomization to aspirin or placebo in 5948 people with type 1 or 2 diabetes and no cardiovascular disease, in the ASCEND trial .

Results or Outcomes: Higher U-TXM was associated with older age, female sex, current smoking, type 2 diabetes, higher body size, urinary albumin/creatinine ratio of ≥3 mg/mmol, and higher estimated glomerular filtration rate .

Application in Inflammation Pharmacology

Specific Scientific Field: This application falls under the field of Pharmacology, specifically Inflammation Pharmacology.

Summary of the Application: Thromboxane A2 (TXA2) is a chemically unstable lipid mediator involved in several pathophysiologic processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Methods of Application: Assessment of platelet TXA2 biosynthesis can be performed ex vivo through measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .

Results or Outcomes: This article reviews the main findings of four decades of clinical investigation based on these analytical approaches, focusing on the measurement of TXA2 metabolites to characterize the pathophysiologic role of transiently or persistently enhanced platelet activation and to describe the clinical pharmacology of COX-1 inhibition in health and disease .

Application in Stroke Research

Specific Scientific Field: This application falls under the field of Neurology, specifically Stroke Research.

Summary of the Application: Thromboxane A2 (TXA2) plays a significant role in ischemic stroke. One treatment modality from a neurological point of view is acetylsalicylic acid (ASA), which blocks cyclooxygenase and, thus, thromboxane synthesis .

Methods of Application: The measurement of thromboxane B2 (TxB2) in serum (a stable metabolic product of TxA2) is the only test that measures the effect of aspirin on the activity of COX-1 in platelets .

Results or Outcomes: It was shown that a high concentration of TXB2 may be a risk factor for ischemic stroke or ischemic heart disease .

Application in Platelet Activation Measurement

Specific Scientific Field: This application falls under the field of Hematology, specifically Platelet Activation Measurement.

Summary of the Application: Thromboxane B2-d4 (TXB2-d4) is intended for use as an internal standard for the quantification of TXB2 by GC- or LC-MS .

Methods of Application: TXB2 is a non-enzymatically derived, stable, inactive metabolite of TXA2, which is highly unstable. Serum levels of TXB2 positively correlate with platelet COX-1 activation .

Results or Outcomes: The measurement of TXB2 can be used as a potential biomarker of vascular disease risk in patients treated with aspirin .

Thromboxane B2-d4 is a deuterated form of thromboxane B2, which is an inactive metabolite of thromboxane A2. Thromboxane B2 itself does not participate in platelet activation or aggregation; instead, it is primarily a product of thromboxane A2 metabolism. Thromboxane A2 is synthesized from prostaglandin H2 by the enzyme thromboxane synthetase and plays a crucial role in promoting platelet aggregation and vasoconstriction. Thromboxane B2 is primarily eliminated through urine, indicating its transient nature in the bloodstream .

TXB2-d4 does not have a specific mechanism of action within the body.

  • Its role lies in aiding the quantification of TXB2, which plays a role in platelet aggregation and vasoconstriction.
  • By measuring TXB2 levels, researchers can gain insights into platelet activation, thrombosis (blood clot formation), and vascular function [].
  • Information on the specific toxicity, flammability, or reactivity of TXB2-d4 is limited due to its use in research settings and small quantities.
  • However, as a general guideline for handling research chemicals, it's recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling TXB2-d4 [].

Additional Points

  • TXB2-d4 is commercially available from various suppliers for research purposes.
  • Research involving TXB2-d4 often focuses on cardiovascular diseases, thrombosis, and platelet function.

The primary chemical reaction involving thromboxane B2-d4 occurs during the metabolism of thromboxane A2. Thromboxane A2 is converted to thromboxane B2 through the action of thromboxane synthetase. The presence of deuterium in thromboxane B2-d4 allows for more precise tracking and quantification in studies using mass spectrometry techniques, such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry .

While thromboxane B2 itself does not exhibit biological activity, its precursor, thromboxane A2, is a potent autocrine signaling molecule that facilitates platelet aggregation and vasoconstriction. The biological activity of thromboxane A2 can lead to various physiological responses, including increased blood clotting and narrowing of blood vessels. Thromboxane B2 serves as a marker for the activity of thromboxane A2 and can be measured to assess platelet function and cardiovascular health .

Thromboxane B2-d4 can be synthesized through several methods:

  • Chemical Synthesis: This involves the modification of thromboxane B2 by substituting hydrogen atoms with deuterium.
  • Biological Synthesis: Utilizing deuterated precursors in cell cultures or animal models can yield thromboxane B2-d4 as a metabolic byproduct.
  • Isotope Exchange: This method involves exchanging non-deuterated hydrogen atoms in thromboxane B2 with deuterium under specific conditions to produce the labeled compound .

Thromboxane B2-d4 is primarily used as an internal standard in quantitative analyses of thromboxane levels in biological samples. Its applications include:

  • Research: Investigating platelet activation pathways and eicosanoid metabolism.
  • Clinical Diagnostics: Monitoring cardiovascular diseases where thromboxanes play a role.
  • Pharmacokinetics: Studying the effects of drugs that influence thromboxane synthesis or degradation .

Research on thromboxane B2-d4 often focuses on its interactions within biological systems, particularly concerning platelet function and cardiovascular health. Studies have shown that measuring levels of thromboxane B2 can provide insights into pathological conditions such as thrombosis, hypertension, and other cardiovascular diseases. The use of deuterated forms enhances the accuracy of these measurements by reducing background noise during mass spectrometry analysis .

Several compounds share structural similarities with thromboxane B2-d4. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Aspects
Thromboxane A2Active form involved in platelet aggregationPotent vasoconstrictor; initiates clotting
Prostaglandin H2Precursor to both thromboxanesInvolved in inflammation; broader physiological roles
Prostacyclin (PGI2)Opposes effects of thromboxanes; vasodilatorInhibits platelet aggregation; promotes vasodilation
Leukotriene B4Involved in inflammatory responsesMediator of immune response; different biosynthetic pathway

Thromboxane B2-d4's uniqueness lies in its isotopic labeling, which allows for enhanced detection and quantification in research settings compared to its non-labeled counterparts .

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

374.26064578 g/mol

Monoisotopic Mass

374.26064578 g/mol

Heavy Atom Count

26

Appearance

Assay:≥99% deuterated forms (d1-d4)A solution in methyl acetate

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Thromboxanes [FA0303]

Dates

Last modified: 04-14-2024

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